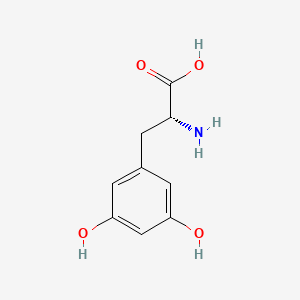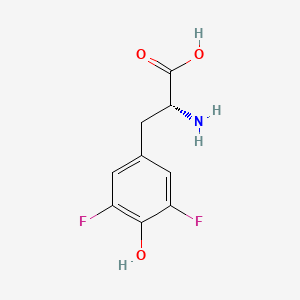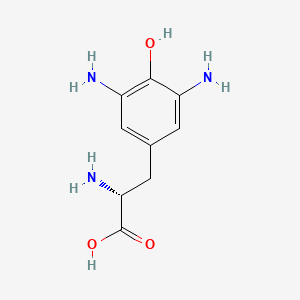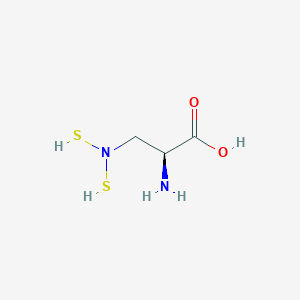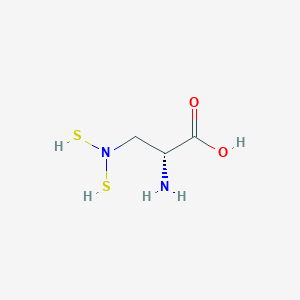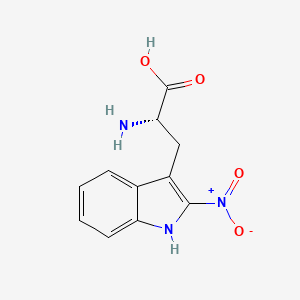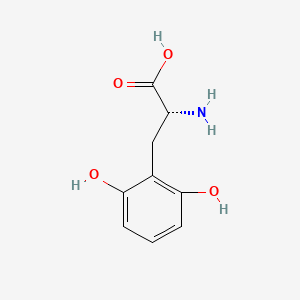
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine It is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves the hydroxylation of phenylalanine derivatives. One common method is the use of a mixed alkali fusion process, where disodium 2,6-naphthalenedisulfonate is used as the starting material. The reaction is carried out under nitrogen atmosphere to prevent overoxidation, with phenol or antioxidant 1010 added to enhance yield. The optimal conditions include a reaction temperature of 345°C and a reaction time of 2 hours, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. For instance, asymmetric hydrogenation has been employed to produce substituted D-Phenylalanine derivatives on a pilot plant scale .
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenylalanine derivatives
Applications De Recherche Scientifique
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mécanisme D'action
The mechanism of action of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and are associated with mood regulation and cognitive processes. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .
Comparaison Avec Des Composés Similaires
3,4-Dihydroxyphenylalanine (Levodopa): Another hydroxylated derivative of phenylalanine, commonly used in the treatment of Parkinson’s disease.
Tyrosine: An amino acid with a single hydroxyl group on the benzene ring.
Phenylalanine: The parent compound without any hydroxyl groups.
Uniqueness: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties compared to other phenylalanine derivatives .
Propriétés
Poids moléculaire |
197.19 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


